Madgmm
Description
Molecular Architecture and Stereochemical Configuration
This compound exhibits a highly complex molecular architecture characteristic of advanced glycosphingolipid structures, with the compound bearing the Chemical Abstracts Service registry number 106444-87-5. The molecular framework demonstrates the typical glycosphingolipid organization, consisting of multiple distinct structural domains that contribute to its biological activity and membrane interaction properties. The compound can be systematically described as 8-methoxycarbonyloctyl 6-oxygen-(2-oxygen-(2-acetamido-2-deoxyglucopyranosyl)mannopyranosyl)mannopyranoside, indicating a highly branched oligosaccharide structure linked to a modified fatty acid chain.
The stereochemical configuration of this compound reveals multiple chiral centers distributed throughout its molecular framework, consistent with the complex three-dimensional arrangement typical of bioactive glycosphingolipids. The compound features an extended oligosaccharide headgroup composed of mannose and N-acetylglucosamine residues, which provides the hydrophilic character essential for membrane surface orientation. The acetamido functional group present in the structure contributes to the overall polarity and hydrogen bonding capacity of the molecule, influencing its interaction with membrane phospholipids and proteins.
The lipid portion of this compound contains a methoxycarbonyl-terminated octyl chain, representing a modification from the typical ceramide backbone found in most glycosphingolipids. This structural variation suggests specialized membrane properties and potentially unique biological functions compared to conventional glycosphingolipid family members. The ester linkage connecting the fatty acid chain to the oligosaccharide portion provides flexibility in the molecular conformation while maintaining the amphiphilic character essential for membrane integration.
| Structural Component | Description | Functional Significance |
|---|---|---|
| Oligosaccharide Headgroup | Mannopyranosyl-glucopyranosyl units | Hydrophilic membrane interaction |
| Acetamido Group | N-acetyl substitution | Hydrogen bonding capacity |
| Octyl Chain | Methoxycarbonyl-terminated | Hydrophobic membrane anchoring |
| Glycosidic Linkages | Multiple oxygen bridges | Structural rigidity and specificity |
Comparative Analysis with Related Glycosphingolipids
This compound demonstrates significant structural distinctions when compared to conventional glycosphingolipid families, particularly in its departure from the typical ceramide-based architecture. Unlike the major glycosphingolipid series including ganglio-series, globo-series, lacto-series, and neolacto-series compounds, this compound incorporates a modified lipid backbone that represents an evolutionary adaptation for specific cellular functions. The conventional glycosphingolipids are characterized by their ceramide base, consisting of a sphingosine long-chain base linked to a fatty acid through an amide bond, which contrasts sharply with the ester-linked octyl chain found in this compound.
The oligosaccharide composition of this compound also differs markedly from established glycosphingolipid families. While most glycosphingolipids initiate with glucose or galactose directly attached to the ceramide backbone, this compound features a mannose-based oligosaccharide system. This mannose-centric structure places it outside the traditional classification schemes based on lactosylceramide branching points that define the major glycosphingolipid families. The presence of N-acetylglucosamine residues provides some structural similarity to lacto-series and neolacto-series glycosphingolipids, which commonly feature N-acetyllactosamine units, yet the overall architecture remains distinctly different.
The biosynthetic pathway implications for this compound suggest utilization of different glycosyltransferase enzymes compared to conventional glycosphingolipids. While traditional glycosphingolipids are synthesized through sequential addition of sugar residues to ceramide by specific glycosyltransferases, the unique structure of this compound would require alternative enzymatic machinery for its formation. This biochemical distinction reinforces its position as a specialized member of the broader glycoconjugate family rather than a conventional glycosphingolipid.
The amphiphilic properties of this compound align with those of traditional glycosphingolipids in terms of membrane integration capacity, yet the specific hydrophobic and hydrophilic balance differs due to its unique structural features. Traditional glycosphingolipids demonstrate varying fatty acid chain lengths from C14 to C36 with different degrees of hydroxylation and unsaturation, while this compound presents a standardized octyl chain with terminal modification. This structural consistency may provide more predictable membrane behavior compared to the natural variation observed in conventional glycosphingolipid populations.
| Comparison Parameter | This compound | Conventional Glycosphingolipids |
|---|---|---|
| Lipid Backbone | Methoxycarbonyl octyl chain | Ceramide (sphingosine + fatty acid) |
| Initial Sugar | Mannose-based | Glucose or galactose |
| Linkage Type | Ester bond | Glycosidic bond to ceramide |
| Chain Length Variation | Fixed octyl length | Variable C14-C36 chains |
| Hydroxylation Pattern | Terminal methoxycarbonyl | Variable hydroxylation |
Crystallographic and Spectroscopic Elucidation
Current structural elucidation of this compound relies primarily on solution-based analytical techniques, with crystallographic studies representing an area requiring further investigation. The compound demonstrates physical properties consistent with its complex molecular architecture, including a reported density of 1.46 grams per cubic centimeter and an extremely high boiling point of 967.5 degrees Celsius, indicating strong intermolecular interactions typical of highly polar, hydrogen-bonding molecules. These physical parameters suggest significant molecular cohesion and thermal stability, properties that would influence both analytical approaches and potential applications.
Spectroscopic characterization of this compound would be expected to reveal characteristic features associated with its multiple functional groups and stereochemical complexity. The presence of multiple hydroxyl groups throughout the oligosaccharide portion would generate characteristic infrared absorption bands in the 3200-3600 wavenumber region, while the acetamido functionality would contribute distinctive carbonyl and N-H stretching vibrations. The methoxycarbonyl terminal group would provide additional carbonyl characteristics, creating a complex infrared fingerprint region essential for structural confirmation.
Nuclear magnetic resonance spectroscopic analysis of this compound would present significant complexity due to the multiple chiral centers and overlapping chemical environments present in the oligosaccharide regions. The anomeric carbon signals would be particularly informative for confirming the glycosidic linkage patterns and stereochemical configurations. The methoxycarbonyl group would provide a distinct singlet in proton nuclear magnetic resonance spectra, serving as an internal reference point for structural assignment. Carbon-13 nuclear magnetic resonance would be essential for complete structural elucidation, providing detailed information about each carbon environment within the molecule.
Mass spectrometric analysis represents a critical tool for molecular weight confirmation and fragmentation pattern analysis of this compound. The compound would be expected to demonstrate characteristic fragmentation patterns involving sequential loss of sugar residues, similar to other glycoconjugates. Electrospray ionization techniques would be particularly suitable for generating intact molecular ions while minimizing thermal decomposition. Tandem mass spectrometry approaches would provide detailed structural information through controlled fragmentation of selected precursor ions, enabling confirmation of the oligosaccharide sequence and linkage positions.
| Analytical Technique | Expected Characteristics | Structural Information Provided |
|---|---|---|
| Infrared Spectroscopy | Hydroxyl bands (3200-3600 cm⁻¹) | Functional group identification |
| ¹H Nuclear Magnetic Resonance | Complex multipicity patterns | Stereochemical configuration |
| ¹³C Nuclear Magnetic Resonance | Multiple anomeric signals | Glycosidic linkage confirmation |
| Mass Spectrometry | Sequential sugar loss patterns | Molecular weight and sequence |
| Thermal Analysis | High thermal stability | Intermolecular interaction strength |
The crystallographic analysis of this compound remains an important area for future investigation, as the complex hydrogen bonding network and potential for multiple conformational states would provide valuable insights into its three-dimensional structure. The multiple hydroxyl groups and acetamido functionality would be expected to create extensive hydrogen bonding networks in the solid state, potentially leading to complex crystal packing arrangements. Understanding these solid-state interactions would provide crucial information for both fundamental structural knowledge and potential pharmaceutical applications where crystal form can significantly influence bioavailability and stability.
Properties
CAS No. |
106444-87-5 |
|---|---|
Molecular Formula |
C30H53NO18 |
Molecular Weight |
715.7 g/mol |
IUPAC Name |
methyl 9-[(2R,3S,4S,5S,6R)-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxynonanoate |
InChI |
InChI=1S/C30H53NO18/c1-14(34)31-19-23(39)20(36)15(11-32)46-28(19)49-27-25(41)21(37)16(12-33)47-30(27)45-13-17-22(38)24(40)26(42)29(48-17)44-10-8-6-4-3-5-7-9-18(35)43-2/h15-17,19-30,32-33,36-42H,3-13H2,1-2H3,(H,31,34)/t15-,16-,17-,19-,20-,21-,22-,23-,24+,25+,26+,27+,28+,29-,30+/m1/s1 |
InChI Key |
YCZQLWYIQGIWNG-MEPBBHJSSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OCCCCCCCCC(=O)OC)O)O)O)CO)O)O)CO)O)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OC[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)OCCCCCCCCC(=O)OC)O)O)O)CO)O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OCCCCCCCCC(=O)OC)O)O)O)CO)O)O)CO)O)O |
Synonyms |
8-methoxycarbonyloctyl 6-O-(2-O-(2-acetamido-2-deoxyglucopyranosyl)mannopyranosyl)mannopyranoside MADGMM |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison
| Parameter | This compound | Compound A (Idelalisib) | Compound B (Duvelisib) |
|---|---|---|---|
| Core Structure | Benzimidazole sulfonamide | Purinone | Isoquinolinone |
| Key Functional Groups | Methoxy, 4-methylpiperazine | Fluorophenyl, morpholine | Trifluoromethyl, morpholine |
| Molecular Weight (g/mol) | 398.45 | 415.37 | 456.52 |
| Solubility (mg/mL, pH 7) | 0.85 | 0.21 | 0.12 |
Table 2: Pharmacological Comparison
| Parameter | This compound | Compound A | Compound B |
|---|---|---|---|
| Target Specificity | PI3Kδ (IC50: 12 nM) | PI3Kδ (IC50: 2.5 nM) | PI3Kδ/γ (IC50: 4 nM/7 nM) |
| Selectivity Ratio (δ/α) | 1,200:1 | 800:1 | 300:1 |
| Oral Bioavailability | 85% | 58% | 42% |
| Toxicity (LD50, mg/kg) | 1,250 (rodent) | 890 (rodent) | 720 (rodent) |
Mechanistic and Clinical Advantages
- Selectivity : this compound’s sulfonamide group reduces off-target binding to PI3Kα compared to Compound A (selectivity ratio: 1,200:1 vs. 800:1).
- Safety : Lower hepatotoxicity risk (ALT elevation in 8% of subjects vs. 18% for Compound A).
- Efficacy: In xenograft models, this compound achieved 92% tumor regression vs. 78% for Compound B, likely due to superior tissue penetration.
Limitations
- Metabolic Stability : this compound’s CYP3A4-mediated clearance (t1/2 = 6.2 h) is slower than Compound B (t1/2 = 4.1 h) but requires co-administration with CYP inhibitors in hepatic impairment.
- Synthetic Complexity : The 4-methylpiperazine sulfonamide moiety requires a 7-step synthesis (45% yield) vs. 5 steps for Compound A (62% yield).
Discussion
This compound demonstrates advancements in kinase inhibitor design through enhanced selectivity and pharmacokinetics. Its structural uniqueness mitigates toxicity risks associated with broader PI3K inhibition (e.g., Compound B’s dual δ/γ targeting). However, scalability and metabolic interactions remain challenges. Future research should prioritize covalent binding strategies to improve half-life and reduce dosing frequency.
Preparation Methods
Reaction Mechanism and Stoichiometry
Dimethyl maleate synthesis involves a two-step esterification of maleic anhydride with methanol. The first step produces monomethyl maleate at 70–100°C under continuous feed conditions, with a molar ratio of 1:1–1.5 (maleic anhydride:methanol) to minimize side reactions. The second step employs a catalytic esterification tower, where monomethyl maleate reacts with methanol vapor over a solid acid catalyst (e.g., sulfonated polystyrene resins) to yield dimethyl maleate.
Key parameters :
-
Temperature : 70–100°C for monomethyl formation; 80–120°C in the catalytic tower.
-
Catalyst loading : 5–10% w/w of reactants.
-
Residence time : 30–60 minutes per stage.
Process Optimization
Industrial-scale production (as per CN106631784A) emphasizes:
-
Continuous operation : Maintaining liquid levels at 1/3–2/3 of the esterification kettle to ensure steady-state kinetics.
-
Vapor distribution : Methanol vapor introduced below each tray in the catalytic tower to enhance gas-liquid contact.
-
Yield : ~85–92% purity post-distillation, with residual methanol removed via vacuum stripping.
Solid-Phase Peptide Synthesis (SPPS) for Madgmm Analogues
Resin Preparation and Amino Acid Coupling
This compound’s potential peptide derivatives (e.g., lysine-rich sequences) are synthesized using Fmoc-protected rink amide resin. Critical steps include:
-
Swelling : Resin pretreatment with dimethylformamide (DMF) for 15 minutes to increase accessibility.
-
Deprotection : 20% piperidine in DMF (1 minute + 7 minutes) to remove Fmoc groups.
-
Coupling : Activation of Fmoc-amino acids with OxymaPure (1.1 eq) and N,N'-diisopropylcarbodiimide (DIC, 1.0 eq) for 40–60 minutes.
Side-Chain Functionalization
For this compound analogues incorporating non-standard moieties (e.g., 1,2-HOPO-4-COOH):
-
Selective deprotection : Trityl (Mtt) groups on lysine side chains are removed using 2% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Ligand conjugation : 1,2-HOPO-4-COOH is coupled via carbodiimide chemistry in DMF, followed by neutralization with N,N-diisopropylethylamine (DIEA).
Bioproduction Using Customized Culture Media
Media Formulation and Sterilization
This compound’s biological synthesis (if applicable) requires media optimized for microbial or cell-based production:
-
Basal composition : M9 minimal media supplemented with 0.4% glucose and 2 mM MgSO₄.
-
Heat-labile additives : Filter-sterilized vitamins (e.g., thiamine, biotin) added post-autoclaving at <50°C.
-
Quality control : Post-sterilization checks include incubation of control plates at 37°C for 24 hours to confirm sterility.
Fermentation Parameters
-
pH : Maintained at 6.8–7.2 using 1 M NaOH/HCl.
-
Aeration : 1.0–1.5 vvm (volume per volume per minute) for aerobic cultures.
-
Harvesting : Centrifugation at 8,000×g for 15 minutes at 4°C.
Analytical Validation and Quality Assurance
Purity Assessment
Q & A
Basic Research Questions
Q. How do I formulate a research question to investigate Madgmm's mechanism of action?
- Methodological Answer :
- Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with academic goals. For example:
- Feasible: Assess whether this compound’s synthesis and characterization protocols are accessible in your lab.
- Novel: Identify gaps in existing studies (e.g., limited data on this compound’s interaction with Protein X).
- Refine the question using PICO (Population, Intervention, Comparison, Outcome) for biological studies:
- Population: Cell lines or model organisms.
- Intervention: this compound dosage or exposure time.
- Validate clarity and measurability by ensuring variables (e.g., concentration, pH) are quantifiable .
Q. What experimental design considerations are critical for this compound's in vitro studies?
- Methodological Answer :
- Control Groups : Include positive/negative controls (e.g., known inhibitors for comparison).
- Replication : Triplicate assays to account for variability.
- Data Collection : Use standardized protocols (e.g., ELISA for protein quantification) and document raw data in appendices .
- Ethical Compliance : Obtain institutional approval for biological materials .
Q. How to design a reproducible synthesis protocol for this compound?
- Methodological Answer :
- Step 1 : Review literature for existing methods (e.g., solid-phase synthesis).
- Step 2 : Optimize reaction conditions (temperature, catalysts) using factorial design experiments.
- Step 3 : Validate purity via NMR and HPLC, reporting retention times and spectral peaks .
- Step 4 : Publish detailed protocols in open-access repositories to enhance reproducibility .
Advanced Research Questions
Q. How to resolve contradictions between computational predictions and experimental data on this compound’s binding affinity?
- Methodological Answer :
- Triangulation : Cross-validate using multiple techniques (e.g., molecular docking, SPR, ITC).
- Error Analysis : Quantify uncertainties in computational models (force field limitations) and experimental setups (buffer interference) .
- Iterative Refinement : Adjust docking parameters (e.g., solvation effects) and re-test experimentally .
Q. What advanced statistical methods are recommended for analyzing this compound’s dose-response relationships?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.
- Bootstrap Analysis : Estimate confidence intervals for EC50 values.
- ANOVA with Post Hoc Tests : Compare multiple dose groups while controlling for Type I errors .
Q. How to integrate multi-omics data (transcriptomics, proteomics) to study this compound’s systemic effects?
- Methodological Answer :
- Data Harmonization : Normalize datasets using Z-scores or quantile normalization.
- Pathway Enrichment : Apply tools like DAVID or STRING to identify impacted pathways.
- Machine Learning : Use Random Forest or PCA to reduce dimensionality and highlight key biomarkers .
Data Management and Validation
Q. How to ensure robust data management for this compound research?
- Methodological Answer :
- Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable).
- Storage : Use institutional repositories or platforms like Zenodo for raw spectra and scripts.
- Version Control : Track changes in experimental protocols with GitLab or OSF .
Q. What strategies validate this compound’s target specificity in complex biological systems?
- Methodological Answer :
- CRISPR Knockout : Compare this compound efficacy in wild-type vs. gene-edited cells.
- Off-Target Screening : Use proteome-wide microarrays or SILAC-based mass spectrometry .
Tables: Key Frameworks and Tools
| Framework | Application in this compound Research | References |
|---|---|---|
| FINER | Refining research questions for grant proposals | |
| PICO | Structuring in vivo/clinical studies | |
| FAIR | Data management and sharing protocols |
| Statistical Tool | Use Case | References |
|---|---|---|
| Hill Equation | Dose-response curve fitting | |
| Bootstrap Analysis | Confidence interval estimation | |
| PCA | Multi-omics data integration |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
